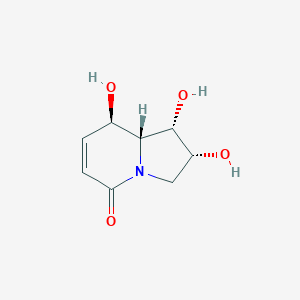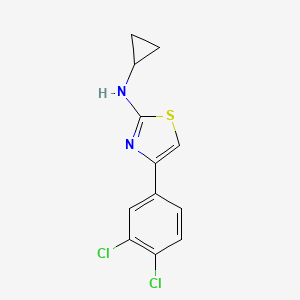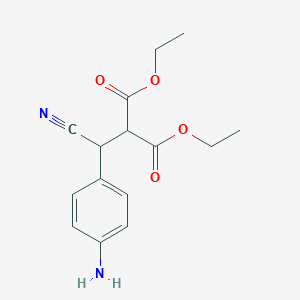
3-(n-Ethyl-2-iodobenzamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(n-Ethyl-2-iodobenzamido)propanoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group, an iodine atom, and a propanoic acid moiety attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(n-Ethyl-2-iodobenzamido)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-iodobenzoic acid.
Amidation: The 2-iodobenzoic acid is then reacted with ethylamine to form 2-iodobenzamide.
Alkylation: The 2-iodobenzamide is subsequently alkylated with 3-bromopropanoic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include ethylamine, 2-iodobenzoic acid, and 3-bromopropanoic acid, with solvents such as dichloromethane or ethanol.
Chemical Reactions Analysis
Types of Reactions
3-(n-Ethyl-2-iodobenzamido)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
3-(n-Ethyl-2-iodobenzamido)propanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(n-Ethyl-2-iodobenzamido)propanoic acid involves its interaction with specific molecular targets. The iodine atom and the benzamide structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzamide: Lacks the ethyl and propanoic acid groups.
3-(n-Ethylbenzamido)propanoic acid: Lacks the iodine atom.
3-(n-Methyl-2-iodobenzamido)propanoic acid: Contains a methyl group instead of an ethyl group.
Uniqueness
3-(n-Ethyl-2-iodobenzamido)propanoic acid is unique due to the presence of both an iodine atom and an ethyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14INO3 |
|---|---|
Molecular Weight |
347.15 g/mol |
IUPAC Name |
3-[ethyl-(2-iodobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C12H14INO3/c1-2-14(8-7-11(15)16)12(17)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,15,16) |
InChI Key |
MWBOKKKKVGIUSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)O)C(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(3S)-3-methylpiperazin-1-yl]ethanol](/img/structure/B14898969.png)






